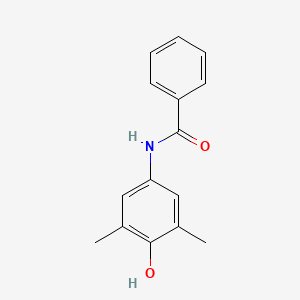
(2-Chlorothiazol-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Chlorothiazol-5-yl)boronic acid” is a chemical compound with the CAS Number: 2377607-88-8 . It has a molecular weight of 163.39 and its linear formula is C3H3BClNO2S . The compound is a solid and it is stored in a dark place, under an inert atmosphere, and in a freezer under -20C .
Molecular Structure Analysis
The InChI Key for “this compound” is UTPPHYDFRDZYRQ-UHFFFAOYSA-N . The compound has 9 heavy atoms, 5 of which are aromatic . It has 1 rotatable bond, 3 H-bond acceptors, and 2 H-bond donors .
Physical And Chemical Properties Analysis
“this compound” has a molar refractivity of 36.95 . Its topological polar surface area (TPSA) is 81.59 Ų . The compound has a high GI absorption and it is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound’s Log Kp (skin permeation) is -6.69 cm/s . Its Log Po/w (iLOGP) is 0.0 , and its consensus Log Po/w is -0.12 . The compound is very soluble, with a solubility of 3.02 mg/ml or 0.0185 mol/l .
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Cancer Therapy
Boronic acid derivatives are pivotal in developing potent enzyme inhibitors. For instance, bortezomib, a boronic acid dipeptide, is a novel proteasome inhibitor with significant activity against relapsed multiple myeloma refractory to conventional chemotherapy (Richardson et al., 2003). This showcases the potential of boronic acids in targeted cancer therapy.
Antibody Mimics and Biorecognition
Boronic acids have been utilized as antibody mimics for recognizing biologically important saccharides. This application is significant in detecting and quantifying biological molecules, demonstrating the versatility of boronic acids in biorecognition (Yang, Gao, & Wang, 2003).
Photoluminescence and Electro-optical Applications
The photoluminescence properties of boron complexes, including those derived from benzothiazolines, can be dramatically altered by substituents, making them applicable in creating deep blue- and orange-red-emitting materials. This variation is utilized in organic light-emitting diode (OLED) devices, indicating the potential of boronic acids in electro-optical applications (Santra et al., 2012).
Biomedical Applications
Boronic acid-containing polymers have found applications in treating diseases such as HIV, obesity, diabetes, and cancer. These compounds' unique reactivity and responsive nature make them suitable for developing new biomaterials, highlighting their role in advancing biomedical research (Cambre & Sumerlin, 2011).
Asymmetric Synthesis
Boronic esters, including those derived from (α-haloalkyl)boronic acids, are crucial in asymmetric synthesis, allowing the sequential installation of stereocenters. This synthesis flexibility underscores the importance of boronic acids in creating complex organic molecules (Matteson, 2013).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of (2-Chlorothiazol-5-yl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, contributing to various chemical reactions and processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as light, oxygen, and temperature . For instance, exposure to light or oxygen, or storage at temperatures above -20°C, may potentially degrade the compound and reduce its efficacy .
Propiedades
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BClNO2S/c5-3-6-1-2(9-3)4(7)8/h1,7-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPPHYDFRDZYRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(S1)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-Ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2720247.png)
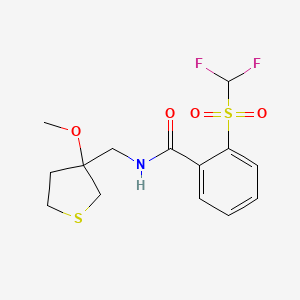
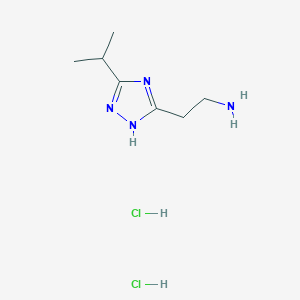
![1-(3-chloro-4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2720254.png)
![4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2720255.png)
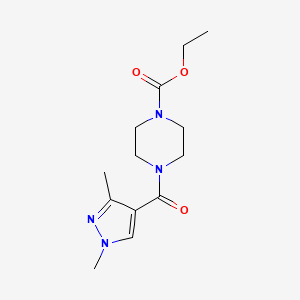
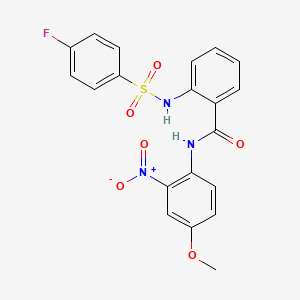
![5-[(3-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2720260.png)
![3-Chloro-4-{[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzaldehyde](/img/structure/B2720261.png)
![2-(4-Methoxyphenyl)sulfonyl-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B2720262.png)
![2-methoxy-5-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2720264.png)
![1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B2720266.png)
